1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide
Description
This compound belongs to the pyrazole-3-carboxamide class, featuring a 4-fluorophenyl group at position 1, a methoxy group at position 4, and an N-linked 4-methoxybenzyl substituent on the carboxamide. Its molecular formula is C₁₉H₁₈F₂N₂O₃, with a molecular weight of 384.36 g/mol.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-25-16-9-3-13(4-10-16)11-21-19(24)18-17(26-2)12-23(22-18)15-7-5-14(20)6-8-15/h3-10,12H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMWRDGDZBVMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide, also known as F5069-0044 or VU0633102-1, are currently unknown. The compound belongs to the class of organic compounds known as phenylpyrazoles
Mode of Action
Phenylpyrazoles generally interact with their targets by binding to them, leading to changes in the targets’ function. The exact nature of these interactions and the resulting changes for F5069-0044 are subjects of ongoing research.
Biological Activity
The compound 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide belongs to a class of pyrazole derivatives that have garnered attention for their biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a fluorophenyl group and methoxyphenyl moieties. Its chemical structure is essential for its interaction with biological targets, influencing its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were evaluated for their antiproliferative effects against prostate cancer cell lines LNCaP and PC-3. Among these compounds, several exhibited potent activity, with one derivative showing an IC50 value of 18 µM against LNCaP cells and a prostate-specific antigen (PSA) downregulation rate of 46% .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | PSA Downregulation (%) |
|---|---|---|---|
| 10e | LNCaP | 18 | 46 |
| T3 | LNCaP | N/A | N/A |
| Other Compounds | PC-3 | Varies | N/A |
Anti-inflammatory Activity
Pyrazole compounds are also noted for their anti-inflammatory effects. A review highlighted that certain pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds synthesized by Selvam et al. showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Inhibition of Cytokines by Pyrazole Derivatives
| Compound ID | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 85 | 93 |
| Dexamethasone | 76 | 86 |
The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of signaling pathways associated with cancer proliferation and inflammation. For instance, the inhibition of androgen receptors has been implicated in the anticancer activity observed in certain pyrazole derivatives .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings. One notable study involved the administration of a specific pyrazole derivative to patients with advanced prostate cancer, resulting in notable tumor regression and decreased PSA levels. This aligns with laboratory findings indicating that these compounds can effectively inhibit tumor growth through various mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : 1H-pyrazole.
- Substituents :
- Position 1: 4-Fluorophenyl.
- Position 4: Methoxy.
- Position 3: Carboxamide with 4-methoxybenzyl group.
Analog 1 : Z899051432 ()
- Core : 1H-pyrazole.
- Substituents :
- Position 1: 4-Fluorophenyl.
- Position 3: Carboxamide with N-methyl-2-methylthiazol-4-ylmethyl group.
- Key Differences : Replaces the methoxybenzyl group with a thiazole-containing substituent, likely altering solubility and receptor selectivity .
Analog 2 : Compound 13 ()
- Core : 1H-pyrazole.
- Substituents: Position 1: 7-Chloroquinolin-4-yl. Position 3: Carboxamide with tricyclo-[3.3.1.1³,⁷]dec-2-yl group.
Analog 3 : 1-(Difluoromethyl)-N-[(4-Fluorophenyl)Methyl]-1H-Pyrazole-3-Carboxamide ()
- Core : 1H-pyrazole.
- Substituents :
- Position 1: Difluoromethyl.
- Position 3: Carboxamide with 4-fluorophenylmethyl group.
- Key Differences : Lacks methoxy groups but includes a difluoromethyl group, which may improve metabolic stability .
Target Compound
- Limited direct activity data is provided in the evidence. However, structurally related compounds in and demonstrate: Calcium Mobilization: EC₅₀ values in CHO-K1 cells for receptor modulation (e.g., NTS1/NTS2 receptors) . Receptor Binding: Competitive binding assays (IC₅₀ ~10–100 nM) for neuropeptide receptors .
Analog 1 (Z899051432)
Analog 2 (Compound 13)
Analog 3 ()
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight | 384.36 | 331.2 | 512.5 | 303.2 |
| LogP (Predicted) | 3.2 | 2.8 | 4.5 | 2.5 |
| Hydrogen Bond Donors | 2 | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 | 5 |
Preparation Methods
Formation of the Pyrazole Core via Knorr Cyclization
The pyrazole ring is typically constructed through a [3+2] cycloaddition between 1,3-diketones and hydrazine derivatives. For the target compound, ethyl 4-methoxy-2,4-dioxo-4-(4-fluorophenyl)butanoate serves as the diketone precursor, reacting with 4-methoxyphenylhydrazine in acetic acid under reflux to yield ethyl 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate . This step achieves regioselectivity by leveraging the electron-withdrawing methoxy group to direct hydrazine addition to the β-keto position.
Reaction Conditions
Methoxylation at Position 4
Methoxylation is achieved either during cyclization (via methoxy-containing diketones) or post-cyclization through nucleophilic substitution. Patent WO2014108919A2 describes the use of methyl iodide and potassium carbonate in dimethylformamide (DMF) to introduce methoxy groups at position 4 of pre-formed pyrazoles. For the target compound, this step is often integrated into the diketone synthesis to avoid side reactions.
Optimization Note
Excessive methylating agents can lead to over-alkylation at the pyrazole nitrogen; thus, stoichiometric control is critical.
Hydrolysis of the Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate undergoes hydrolysis using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 50°C for 4 hours, yielding 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid . Alternative methods employ hydrochloric acid in dioxane for acid-catalyzed hydrolysis, though base-mediated routes are preferred for higher purity.
Yield Comparison
Amide Bond Formation with 4-Methoxybenzylamine
The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C, followed by reaction with 4-methoxybenzylamine in the presence of triethylamine (TEA). Alternatively, coupling agents like HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) enable direct amidation without isolating the acid chloride, as demonstrated in PMC5466823A.
Procedure
-
Activate 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid (1 equiv) with HBTU (1.2 equiv) and TEA (2 equiv) in DCM.
-
Add 4-methoxybenzylamine (1.1 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Purify via column chromatography (ethyl acetate/hexane, 1:3).
Critical Analysis of Methodologies
Regioselectivity in Pyrazole Formation
The electron-donating methoxy group at position 4 enhances nucleophilic attack at the β-keto position, ensuring >95% regioselectivity in Knorr cyclization. Competing pathways, such as formation of 1,5-disubstituted pyrazoles, are suppressed by steric hindrance from the 4-fluorophenyl group.
Solvent and Temperature Optimization
Purification Challenges
The final compound’s polarity necessitates gradient elution in column chromatography. Recrystallization from ethyl acetate/hexane (1:4) yields crystals with >99% purity, as confirmed by HPLC.
Characterization Data
Spectroscopic Analysis
Melting Point
Comparative Evaluation of Synthetic Pathways
Method B offers superior yields and fewer purification steps, making it preferable for large-scale synthesis.
Industrial-Scale Considerations
Cost Efficiency
Q & A
Q. What orthogonal methods confirm target selectivity over off-target kinases?
- Methodology :
- Use kinome-wide profiling (e.g., KinomeScan) at 1 µM concentration.
- Validate hits with IC₅₀ determinations for kinases with >50% inhibition.
- Compare selectivity scores (Gini coefficient) against pan-kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
